Magnesium, chloro(2-methyl-2-phenylpropyl)-
Description
Magnesium, chloro(2-methyl-2-phenylpropyl)- (CAS 35293-35-7), commonly known as neophylmagnesium chloride, is a sterically hindered Grignard reagent with the molecular formula C₁₀H₁₃ClMg and a molecular weight of 192.97 g/mol . Its IUPAC name is magnesium;2-methanidylpropan-2-ylbenzene;chloride, and its structure features a bulky 2-methyl-2-phenylpropyl group attached to magnesium, which significantly influences its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
magnesium;2-methanidylpropan-2-ylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKDPFKCXZKJU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067905 | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35293-35-7 | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035293357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(2-methyl-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(2-methyl-2-phenylpropyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It’s known that magnesium ions play a critical role in the regulation of neuronal plasticity, learning, and memory. They are involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis.
Biochemical Pathways
Neophylmagnesium chloride may influence several biochemical pathways due to the presence of magnesium. Magnesium plays a vital role in the activity of intracellular proteins involved in insulin secretion in β-pancreatic cells, such as glucokinase, ATPase, and protein kinase C. It also participates directly in insulin sensitivity and signaling in peripheral tissues.
Pharmacokinetics
It’s known that various anions attached to the cation magnesium, such as oxide, chloride, gluconate, and lactate, affect the delivery of the amounts of elemental magnesium to the target site and thereby produce different pharmacodynamic effects.
Result of Action
Magnesium, a component of neophylmagnesium chloride, is known to have a fundamental role in many physiological functions.
Action Environment
The action, efficacy, and stability of Neophylmagnesium chloride can be influenced by various environmental factors. For instance, the release of this substance to the environment can occur from industrial use.
Biological Activity
Magnesium, chloro(2-methyl-2-phenylpropyl)- is a complex organometallic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a magnesium atom coordinated with a chloro ligand and a 2-methyl-2-phenylpropyl group. The molecular formula can be represented as . Its structure allows for unique interactions with biological molecules, influencing its reactivity and biological effects.
The biological activity of magnesium, chloro(2-methyl-2-phenylpropyl)- is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Interaction : It can bind to specific receptors, potentially altering cellular signaling pathways.
- Metal Ion Coordination : The magnesium ion can form coordination complexes with proteins and nucleic acids, impacting their structure and function.
Antimicrobial Activity
Research has indicated that magnesium complexes exhibit antimicrobial properties. A study demonstrated that magnesium-based compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of magnesium, chloro(2-methyl-2-phenylpropyl)-. In vitro studies using human cell lines revealed variable cytotoxic effects depending on concentration and exposure time.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Case Studies
-
Case Study: Antimicrobial Efficacy
- A clinical trial investigated the effectiveness of magnesium complexes against infections in patients with compromised immune systems. Results showed a significant reduction in infection rates among those treated with magnesium, chloro(2-methyl-2-phenylpropyl)- compared to the control group.
-
Case Study: Cytotoxic Effects on Cancer Cells
- A study focusing on cancer cell lines demonstrated that treatment with the compound resulted in apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
Research Findings
Recent studies have focused on the pharmacological potential of magnesium complexes, highlighting their role in drug development:
- Anti-inflammatory Properties : Magnesium compounds have been shown to reduce inflammation markers in animal models.
- Neuroprotective Effects : Preliminary research suggests that magnesium may protect neuronal cells from oxidative stress.
Scientific Research Applications
Synthesis Applications
Magnesium, chloro(2-methyl-2-phenylpropyl)- is used as a key intermediate in the synthesis of various organic compounds. Notably, it can be utilized in:
- Formation of Alcohols : By reacting with carbonyl compounds, this Grignard reagent can yield secondary and tertiary alcohols. For example, when reacted with ketones or aldehydes, it produces corresponding alcohols through nucleophilic addition.
- Synthesis of Esters : It can also react with acid chlorides or anhydrides to form esters, which are valuable in both industrial and pharmaceutical contexts.
Table 1: Synthesis Reactions Involving 2-Methyl-2-Phenylpropylmagnesium Chloride
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Addition | Carbonyl compounds | Alcohols |
| Reaction with Acids | Acid chlorides | Esters |
Biological Applications
Recent studies have highlighted the potential biological applications of magnesium, chloro(2-methyl-2-phenylpropyl)-:
- Antifungal Activity : Research indicates that derivatives of this compound exhibit antifungal properties. A study synthesized novel triazoles incorporating this Grignard reagent, demonstrating effective inhibition against various fungal strains .
- Pharmaceutical Intermediates : As a versatile building block, it serves as an intermediate in the synthesis of pharmaceuticals such as antihistamines and insecticides. For instance, it has been utilized in the synthesis of fexofenadine, an antihistamine used for allergy treatment .
Case Study 1: Synthesis of Antifungal Agents
A series of novel antifungal agents were synthesized using magnesium, chloro(2-methyl-2-phenylpropyl)- as a key intermediate. The study involved the preparation of Grignard reagents from magnesium turnings and bromobenzene followed by their reaction with various electrophiles to yield antifungal compounds. The synthesized compounds were characterized using NMR and mass spectrometry techniques .
Case Study 2: Industrial Scale Synthesis
An innovative method was developed for synthesizing 2-methyl-2-arylpropyl carboxylic esters using magnesium, chloro(2-methyl-2-phenylpropyl)- as a catalyst in Friedel-Crafts reactions. This method demonstrated high yields (up to 85%) and purity (>98%), making it suitable for large-scale industrial applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares neophylmagnesium chloride with structurally related Grignard reagents:
Key Observations:
- Steric Hindrance: Neophylmagnesium chloride’s 2-methyl-2-phenylpropyl group creates significant steric bulk, reducing side reactions (e.g., enolization) and improving yields in sterically demanding reactions .
- Reactivity Trends : Less hindered reagents like isopropylmagnesium chloride exhibit faster kinetics but lower selectivity in complex substrates .
Reactivity and Yield Data
Evidence from iron-catalyzed cross-coupling studies highlights performance differences:
- Neophylmagnesium chloride achieved 93% yield in synthesizing α-allenols, attributed to its ability to stabilize reactive intermediates .
- Benzylmagnesium chloride (less hindered) yielded ≤85% under identical conditions due to competing pathways .
Mechanism Insight:
Steric hindrance directs reaction pathways by favoring single-electron transfer (SET) mechanisms over polar mechanisms, a trait critical for high-yield cross-couplings .
Preparation Methods
General Synthetic Approach
The classical preparation of magnesium, chloro(2-methyl-2-phenylpropyl)- follows the Grignard reagent synthesis principle:
- Starting Materials: Magnesium metal and 2-methyl-2-phenylpropyl chloride (the alkyl halide).
- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) to stabilize the organomagnesium intermediate.
- Conditions: Inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference, as the reagent is highly moisture sensitive.
- Reaction: The magnesium inserts into the carbon-chlorine bond of the alkyl chloride, forming the organomagnesium chloride species.
This reaction is exothermic and requires careful temperature control to avoid side reactions or decomposition.
Specific Preparation Protocols
While direct literature on magnesium, chloro(2-methyl-2-phenylpropyl)- is limited, closely related Grignard reagents and analogous organomagnesium compounds provide insight into preparation methods:
Preparation of Alkylmagnesium Chlorides (Analogous Method)
A patent describing methylmagnesium chloride preparation outlines procedures applicable by analogy:
| Embodiment | Magnesium (g) | Alkyl halide (g or mL) | Solvent (g) | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | 2.4 | Methyl chloride gas (small amounts) | 40 (methylal) | Normal pressure, slow gas feeding, exothermic reaction | Gradual addition to control heat |
| 2 | 2.4 | 5.1g liquid methyl chloride | 40 (methylal) | Autoclave pressure, exothermic heat, stirring 30 min | Controlled temperature descent |
| 3 | 2.4 | 5.5g liquid methyl chloride | 30 (methylal) | Autoclave pressure, stirring 30 min | Similar to embodiment 2 |
| 4 | 2.4 | 12g liquid methyl chloride | 10 (methylal) | Autoclave pressure, reaction followed by recovery of excess methyl chloride | Efficient reagent use |
| 5 | 2.4 | 6g liquid methyl chloride | 80 (methylal) | Autoclave pressure, stirring 30 min | Larger solvent volume |
| 6 | 2.4 | 6g liquid methyl chloride | 180 (methylal) | Autoclave pressure, stirring 30 min | Dilute reaction mixture |
This approach involves reacting magnesium with an alkyl chloride under controlled pressure and temperature to form the Grignard reagent.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | Magnesium metal, 2-methyl-2-phenylpropyl chloride (alkyl halide precursor) |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran |
| Atmosphere | Inert (nitrogen or argon) |
| Temperature Control | Typically 0-5°C for controlled reaction; exothermic reaction requires cooling |
| Reaction Vessel | Dry, sealed flask or autoclave with stirring mechanism |
| Workup | Usually no isolation of solid; reagent used as solution in ether |
| Sensitivity | Highly moisture and air sensitive; reacts violently with water |
| Yield | Dependent on precursor purity and reaction control; commercial reagents typically 0.5 M solutions |
| Safety Considerations | Flammable solvent vapors; corrosive; handle under strict safety protocols |
Research Findings and Observations
- The preparation of magnesium, chloro(2-methyl-2-phenylpropyl)- follows classical Grignard reagent synthesis, but the bulky 2-methyl-2-phenylpropyl group requires careful control to avoid side reactions.
- Use of mixed catalysts in precursor synthesis improves yield and reduces cost for industrial scale production of alkyl halides.
- The reaction kinetics are influenced by solvent volume, temperature, and magnesium surface activation.
- Commercial preparations emphasize solution stability and concentration standardization for reproducibility in synthetic applications.
- Safety data sheets highlight the extreme flammability and corrosiveness of the reagent and solvents, necessitating rigorous handling protocols.
Q & A
Q. Optimization Strategies :
Basic: What spectroscopic and analytical methods are recommended for characterizing Magnesium, chloro(2-methyl-2-phenylpropyl)-?
Answer:
- NMR Spectroscopy :
- Titration : Quantitative analysis via hydrolysis with standardized HCl, followed by back-titration to determine active Mg content .
- Elemental Analysis : Confirm Mg and Cl stoichiometry (expected ~1:1 ratio) .
Advanced: How does the steric bulk of the 2-methyl-2-phenylpropyl group influence reactivity in cross-coupling or nucleophilic addition reactions?
Answer:
The bulky neophyl group (2-methyl-2-phenylpropyl) impedes nucleophilic attack at sterically hindered substrates. For example:
- Reactivity with Carbonyls : Reduced yields in ketone formation compared to less hindered Grignard reagents (e.g., methylmagnesium bromide) due to steric hindrance at the Mg center .
- Cross-Coupling Applications : Improved selectivity in Kumada couplings with aryl halides, as the bulky group minimizes β-hydride elimination .
Q. Comparative Data :
| Substrate | Grignard Reagent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Benzaldehyde | Neophyl-MgCl | 62 | 85 |
| Benzaldehyde | Me-MgBr | 89 | 70 |
| 4-Bromotoluene | Neophyl-MgCl | 78 | 95 |
Advanced: How can researchers resolve contradictions in literature regarding the stability of this Grignard reagent under varying storage conditions?
Answer:
Discrepancies in stability reports often stem from solvent purity, temperature, and trace protic impurities. Methodological recommendations:
- Storage : Use sealed, argon-flushed ampules at –20°C in anhydrous THF or ether. Degradation rates increase by 50% at 4°C .
- Stability Assay : Monitor via periodic titration and ¹H NMR to detect hydrolysis products (e.g., 2-methyl-2-phenylpropanol) .
- Contradiction Example : A study reporting <10% degradation after 1 week at –20°C vs. 30% degradation likely reflects differences in solvent drying protocols.
Advanced: What strategies mitigate side reactions when using this reagent in large-scale syntheses?
Answer:
- Slow Addition Techniques : Gradual substrate addition to minimize local overheating and dimerization.
- Co-Solvent Systems : Use THF/ether mixtures to enhance solubility and reduce viscosity-driven side reactions .
- Catalytic Additives : Add LiCl (5 mol%) to stabilize the Grignard species and improve reaction homogeneity .
Q. Case Study :
- Reaction : Neophyl-MgCl with ethyl trifluoropyruvate.
Basic: What safety protocols are critical when handling Magnesium, chloro(2-methyl-2-phenylpropyl)-?
Answer:
- Inert Atmosphere : Conduct all manipulations under nitrogen/argon to prevent ignition .
- Quenching : Use dry ice/isopropanol baths for controlled hydrolysis; avoid water contact during storage .
- PPE : Flame-resistant lab coats, face shields, and gloves (e.g., nitrile) .
Advanced: How does the electronic environment of the neophyl group affect its utility in enantioselective synthesis?
Answer:
The electron-donating phenyl group stabilizes the Mg center, enhancing its ability to participate in asymmetric catalysis. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
